molecular formula C34H42S4 B13148414 4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole

4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole

Cat. No.: B13148414
M. Wt: 579.0 g/mol
InChI Key: SASUEVRHVJKFSP-UHFFFAOYSA-N
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Description

4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic electronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole typically involves a multi-step process. One common method includes the Stille coupling reaction, where organotin compounds are used to form carbon-carbon bonds. The reaction conditions often require the use of palladium catalysts and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole involves its interaction with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics. The pathways involved often include the formation of charge-transfer complexes and the facilitation of charge mobility .

Comparison with Similar Compounds

Similar Compounds

  • 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
  • 4,8-bis(3,5-dioctyl-2-thienyl)-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b’]dithiophene
  • 4,8-bis(5-(dodecylthio)-2-thienyl)benzo[1,2-b:4,5-b’]dithiophene

Uniqueness

4,8-bis(5-octylthiophen-2-yl)thieno2,3-fbenzothiole stands out due to its specific electronic properties, which make it particularly suitable for applications in organic electronics. Its unique structure allows for efficient charge transfer and stability, which are critical for the performance of devices such as organic photovoltaic cells and OLEDs .

Properties

Molecular Formula

C34H42S4

Molecular Weight

579.0 g/mol

IUPAC Name

4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole

InChI

InChI=1S/C34H42S4/c1-3-5-7-9-11-13-15-25-17-19-29(37-25)31-27-21-23-36-34(27)32(28-22-24-35-33(28)31)30-20-18-26(38-30)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3

InChI Key

SASUEVRHVJKFSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CCCCCCCC

Origin of Product

United States

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